5-Tppq

説明

Overview of π-Conjugated Frameworks in Functional Materials

π-Conjugated frameworks represent a pivotal class of materials in modern science, distinguished by their unique optical and electronic properties arising from the delocalization of π-electrons across an extended network of alternating single and multiple bonds researchgate.netresearchgate.netnih.gov. These systems are fundamental to various functional materials, finding widespread applications in optoelectronics, energy conversion, and sensing technologies researchgate.netnih.govliu.se.

The inherent flexibility of organic chemistry allows for the synthesis of diverse π-conjugated polymers and molecules, which can self-assemble into intricate nanostructures liu.se. This self-assembly, often driven by π-stacking interactions, is crucial for controlling and enhancing properties such as charge transfer liu.se. Examples of their application include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors researchgate.netnih.gov. Covalent organic frameworks (COFs), a class of porous crystalline polymers, are particularly notable for their precisely arranged π-conjugated crystalline matrices, offering tunable properties through the selection of functionalities and post-synthetic modifications researchgate.netnih.govbohrium.com. The ability to control the assembly of building units through covalent bonds leads to robust materials with potential in gas storage, energy storage, and photocatalysis researchgate.netnih.govbohrium.com.

Historical Development and Theoretical Foundations of Luminescent Materials

Luminescence, the emission of light by a substance, occurs when an electron transitions from an excited electronic state back to its ground state, releasing excess energy as a photon shu.ac.ukresearchgate.nethoriba.com. The phenomenon has been observed since ancient times, with early accounts dating back to the 17th century with the discovery of the "Bologna stone" (barium sulfide), which exhibited persistent luminescence electrochem.orgresearchgate.net. The term "luminescence" itself was coined by German physicist Eilhard Wiedemann in 1888 researchgate.netmylens.aislideshare.net.

The theoretical understanding of luminescence is rooted in quantum mechanics, which describes the discrete energy levels electrons can occupy within atoms and molecules researchgate.netbritannica.com. Excitation mechanisms, such as the absorption of photons (photoluminescence), the application of an electric field (electroluminescence), or chemical reactions (chemiluminescence), raise electrons to higher energy states shu.ac.ukbritannica.comaps.org. The subsequent return to the ground state can occur through various radiative de-excitation pathways, including fluorescence and phosphorescence shu.ac.ukresearchgate.net. Fluorescence typically involves a rapid decay from a singlet excited state to the singlet ground state, occurring within nanoseconds shu.ac.ukhoriba.combritannica.com. Phosphorescence, on the other hand, involves an intersystem crossing to a triplet excited state, leading to a slower decay and longer emission times due to spin-forbidden transitions shu.ac.ukbritannica.com. The efficiency of luminescence is determined by the energy and quantum yield, with ideal scenarios yielding 100% efficiency where every exciting photon results in an emitted photon britannica.com.

Ambiguity of "5-Tppq" in Current Chemical Literature and Scope of This Outline

The chemical compound "this compound" presents a significant ambiguity within current chemical literature, particularly in the context of advanced π-conjugated systems and luminescent materials. While some databases list "this compound" as a synonym for "Propanamide, N-butyl-" molbase.com, this identification describes a simple amide that lacks the extended π-conjugation necessary for the properties typically associated with functional materials discussed in this article. Propanamide, N-butyl- is not a π-conjugated system and therefore does not align with the thematic focus of this article.

Conversely, the abbreviation "TPPQ" (without the "5-" prefix) has been reported in the literature as a derivative of pyrazino[2,3-g]quinoxaline, a π-conjugated electron-deficient system used in donor-acceptor thermally activated delayed fluorescence (TADF) emitters researchgate.net. This "TPPQ" (tetraphenylpyrazinoquinoxaline) is indeed relevant to the field of luminescent π-conjugated materials. However, the specific inclusion of "5-" in "this compound" remains unexplained and does not correspond to a recognized isomer or a commonly accepted abbreviation for a π-conjugated system or luminescent material in the general scientific discourse.

Given this ambiguity, a detailed discussion focusing solely on "this compound" as a specific, well-characterized π-conjugated luminescent compound is not feasible based on currently available, relevant scientific literature. The scope of this article is therefore limited to acknowledging this lack of clear identification for "this compound" within the specified domain, while providing general foundational knowledge on π-conjugated frameworks and luminescent materials as per the outline. No further sections on the synthesis, properties, or applications of "this compound" will be provided beyond this clarification, as its identity as a relevant π-conjugated compound remains unconfirmed.

特性

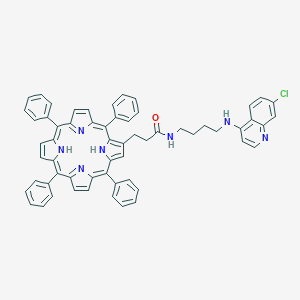

CAS番号 |

130170-25-1 |

|---|---|

分子式 |

C60H48ClN7O |

分子量 |

918.5 g/mol |

IUPAC名 |

N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |

InChI |

InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |

InChIキー |

HVKNBFFFOAWHFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |

正規SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |

同義語 |

5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |

製品の起源 |

United States |

Tetraphenylpyrazine Tppq and Its Derivatives in Photonic Applications

Synthetic Methodologies for TPPQ Core Structures and Analogues

The synthesis of Tetraphenylpyrazine (TPPQ) and its derivatives typically follows established organic chemistry routes, allowing for structural modifications to tailor their properties for specific photonic applications.

Design and Synthesis of Donor-Decorated Quinoxaline-Based TADF Aggregates

The core structure of TPPQ and its analogues can be synthesized through two primary routes. Route A involves the conversion of commercially available starting compounds such as benzoin or anisoin into TPPQ or its methoxy-substituted derivative, TPP-4M. This transformation is achieved by refluxing the precursors in acetic acid in the presence of acetic anhydride and ammonium acetate. fishersci.no Alternatively, Route B, a method similar to previous reports, involves mixing benzil and 1,2-diphenylethane 1,2-diamine in acetic acid and refluxing the solution. fishersci.no

For the development of donor-decorated quinoxaline-based Thermally Activated Delayed Fluorescence (TADF) aggregates, an extended π-conjugated electron-deficient "pyrazino[2,3-g]quinoxaline (PQ)" moiety serves as a strong, planar acceptor. fishersci.cacharchem.org Emitters such as 4DMAC-TPPQ and 4PXZ-TPPQ are synthesized by decorating this PQ core with potent electron-donating groups, including dimethylacridine (DMAC) and phenoxazine (PXZ). fishersci.cacharchem.org This design strategy is crucial for achieving deep-red to near-infrared (NIR) emission, which is highly desirable for applications in solution-processed organic light-emitting diodes (SP-OLEDs). fishersci.cacharchem.org

Approaches to Functionalizing TPPQ for Specific Applications

The TPPQ core structure offers a versatile platform for functionalization, enabling the fine-tuning of its light emission properties. This can be achieved by varying the structure of the initial reactant molecules used in the synthesis or through post-reaction modifications. fishersci.no A notable post-synthesis functionalization approach involves the Suzuki coupling of bromo-substituted TPPQ with aromatic boronic acids. fishersci.no These functionalization strategies allow for precise control over the electronic and steric properties of the TPPQ derivatives, thereby influencing their photophysical behavior and suitability for diverse applications. fishersci.no

Advanced Spectroscopic and Photophysical Investigations of TPPQ Systems

TPPQ and its derivatives are prominent examples of aggregation-induced emission (AIE) luminogens (AIEgens), exhibiting enhanced luminescence in aggregated states compared to their dilute solutions. fishersci.nonih.govrxnfinder.orgsarchemlabs.com

Aggregation-Induced Emission (AIE) Phenomena in TPPQ

The AIE phenomenon in TPPQ is attributed to the restriction of intramolecular rotations (RIR). In dilute solutions, the peripheral phenyl rings of TPPQ can freely rotate, leading to non-radiative decay of excited states and thus weak or negligible emission. However, upon aggregation or in solid films, these intramolecular rotations are significantly restricted. This physical constraint inhibits non-radiative pathways, thereby promoting radiative decay and resulting in a remarkable enhancement of luminescence. fishersci.norxnfinder.orgsarchemlabs.comguidechem.comwikipedia.org

TPPQ and its derivatives consistently demonstrate AIE behavior in mixed solvent systems, particularly in tetrahydrofuran (THF)/water mixtures. fishersci.nofishersci.cacharchem.org Water acts as a poor solvent for TPPQ, and its gradual addition to a THF solution induces the formation of nanoaggregates. This aggregation process directly correlates with a significant enhancement in emission intensity. fishersci.no For instance, the blue photoluminescence (PL) band of TPPQ, initially peaking at 490 nm in THF solution, intensifies considerably as the water fraction increases. fishersci.cacharchem.org Similarly, donor-decorated derivatives like 4DMAC-TPPQ and 4PXZ-TPPQ also exhibit aggregation-induced emission enhancement in THF:water mixtures, with a distinct emission band emerging at 790 nm upon aggregate formation. charchem.org

The emission spectral characteristics of TPPQ and its derivatives are highly dependent on their aggregation state and the nature of substituents. In toluene, TPPQ typically emits in the blue region with a photoluminescence maximum (λPL) at 456 nm. fishersci.cacharchem.org Its donor-decorated analogues, such as 4DMAC-TPPQ and 4PXZ-TPPQ, display significantly red-shifted emissions in toluene, with λPL values of 650 nm and 762 nm, respectively. fishersci.cacharchem.org

The intensity of emission from TPPQ and its derivatives increases remarkably when the water fraction in THF/water mixtures exceeds 60%, indicating the onset of efficient aggregation-induced emission. fishersci.no This tunability of emission, achieved by varying substituents on the phenyl rings, underscores the potential of TPPQ derivatives as versatile AIEgens for diverse photonic applications. fishersci.nonih.gov

The following table summarizes key photophysical characteristics of TPPQ and its donor-decorated derivatives in different solvent environments:

| Compound | Solvent | Emission Wavelength (λPL) (nm) | Emission Behavior | Reference |

| TPPQ | Toluene | 456 | Blue emission | fishersci.cacharchem.org |

| TPPQ | THF/H₂O | 490 | Intensified blue PL band upon aggregation | fishersci.cacharchem.org |

| 4DMAC-TPPQ | Toluene | 650 | Red-shifted emission | fishersci.cacharchem.org |

| 4DMAC-TPPQ | THF/H₂O | Emerges at 790 | Aggregation-induced emission enhancement | charchem.org |

| 4PXZ-TPPQ | Toluene | 762 | Red-shifted emission | fishersci.cacharchem.org |

| 4PXZ-TPPQ | THF/H₂O | Emerges at 790 | Aggregation-induced emission enhancement | charchem.org |

Luminescence Behavior in Mixed Solvent Systems (e.g., THF/H₂O)

Electronic Absorption Spectroscopy (UV-Vis) and Transition Analysis

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental analytical technique used to identify and quantify compounds by measuring how molecules absorb light across the ultraviolet and visible regions of the electromagnetic spectrum azooptics.com. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to higher energy excited states within a molecule azooptics.comshu.ac.uk. The resulting UV-Vis spectrum, which plots absorbance against wavelength, reveals electronic transitions and provides insights into molecular structure and functional groups azooptics.com. Key electronic transitions in organic molecules include n→π* and π→π* transitions, which typically occur in the 200-700 nm range shu.ac.uk.

Characterization of Localized Exciton (LE) π-π* Transitions

In the context of tetraphenylpyrazine (TPPQ) and its derivatives, the electronic absorption spectra are often dominated by π-π* transitions. A significant finding for TPPQ-based luminogens is that the attachment of phenyl rings to the pyrazine core can alter the inherent n→π* transition component to a π→π* transition through electronic conjugation rsc.orgresearchgate.net. This shift is crucial for their aggregation-enhanced emission (AEE) characteristics rsc.orgresearchgate.net.

For example, a functionalized tetraphenylpyrazine derivative, TPP-PDCV, exhibits two distinct absorption peaks in its UV-Vis spectrum ust.hk. The absorption at a shorter wavelength, such as 308 nm, is typically attributed to the localized exciton (LE) π–π* transition of the TPP chromophore ust.hk. A longer-wavelength absorption, observed at 372 nm for TPP-PDCV, is often ascribed to charge transfer from the electron-donating TPP core to peripheral electron-accepting groups ust.hk. Generally, π→π* transitions are characterized by higher molar absorptivities, typically ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹, in contrast to n→π* transitions which have relatively lower molar absorptivities (10 to 100 L mol⁻¹ cm⁻¹) shu.ac.uk.

The following table summarizes the absorption data for TPP-PDCV:

| Compound | Solvent | Absorption Peak (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

| TPP-PDCV | DMSO | 308 | 2.02 × 10⁴ | π–π* transition |

| TPP-PDCV | DMSO | 372 | 4.04 × 10⁴ | Charge transfer |

Correlating Molecular Structure with Absorption Profiles

The electronic absorption profiles of TPPQ derivatives are highly sensitive to their molecular structure, particularly to the nature and position of substituents. Modifying the peripheral phenyl rings of TPPQ can significantly influence its optoelectronic properties rsc.orgresearchgate.net. For instance, the introduction of electron-donating groups, such as methoxy (OCH₃) groups, on the peripheral phenyls can thoroughly open up the radiative channel and substantially enhance the emission quantum efficiency rsc.orgresearchgate.net. Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) substituents may have a less pronounced effect on the electronic transition properties and solid-state luminescence rsc.orgresearchgate.net.

In general, extending the π-conjugation within a molecular system often leads to a bathochromic shift (red shift) in the absorption maximum, meaning the absorption occurs at longer wavelengths mdpi.comresearchgate.net. This correlation between molecular structure and absorption characteristics is a fundamental aspect of designing new materials with tailored photonic properties researchgate.netnih.gov. Solvent polarity can also induce shifts in absorption peaks; for example, n→π* transitions may exhibit a blue shift (shorter wavelength) in more polar solvents due to increased solvation of the lone pair, while π→π* transitions can sometimes show a red shift shu.ac.uk.

Theoretical and Computational Chemistry of TPPQ Electronic Structures

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for understanding the electronic structures and excited state properties of complex molecules like TPPQ and its derivatives nih.govchemrxiv.orgrsc.orgmdpi.com. These methods provide a complementary approach to experimental observations, offering detailed insights into molecular geometries, electronic transitions, and the nature of excited states.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is widely employed to optimize the ground state geometries of molecules nih.govdiva-portal.orgunige.ch. For tetraphenylpyrazine (TPPQ), DFT calculations have shown that its ground state geometry belongs to the D₃d point group nih.gov. These calculations yield crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional arrangement unige.ch. The choice of DFT functional and basis set is critical for accurate predictions, with common combinations including B3LYP/6-31G**, def2-SVP, and CAM-B3LYP nih.govnih.govmdpi.com. The optimized ground state geometry serves as the starting point for subsequent excited state calculations.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent electronic structure method for characterizing excited states due to its favorable balance of computational cost and semi-quantitative accuracy chemrxiv.orgrsc.org. TD-DFT calculations are used to predict various excited state properties, including excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of electronic transitions nih.govchemrxiv.orgmdpi.com. By analyzing the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can gain a deeper understanding of the electronic rearrangements upon excitation researchgate.netnih.gov. For TPPQ and its derivatives, TD-DFT predictions of UV-Vis absorption spectra have shown excellent agreement with experimental results, validating the reliability of these computational approaches nih.gov. Furthermore, computational studies can investigate the influence of the solvent environment on excited states, with some TPPQ systems showing negligible solvent effects on their excited state properties nih.gov.

Application of Tamm–Dancoff Approximation (TDA-DFT)

The Tamm–Dancoff Approximation (TDA-DFT) is a simplification of the full linear-response TD-DFT formalism, where the B matrix, which accounts for de-excitation processes, is neglected nih.govgoogle.comgaussian.com. This approximation offers significant computational efficiency while often yielding results comparable to full TD-DFT, particularly for excitation energies nih.govgoogle.com. TDA-DFT is frequently recommended for calculating UV-Vis and circular dichroism (CD) spectra google.com. A notable advantage of TDA-DFT is its ability to address triplet instability issues in TD-DFT, often producing more accurate singlet-triplet excitation energies by inducing a blue shift nih.gov. This makes TDA-DFT a valuable tool for efficiently screening molecular complexes and exploring their excited state characteristics for photonic applications google.comrsc.org.

Elucidation of Electronic States and Orbital Interactions

The electronic properties of Tetraphenylpyrazine are intrinsically linked to its fully conjugated and aromatic molecular framework ontosight.ai. Understanding the electronic states and orbital interactions within TPPQ and its derivatives is fundamental to tailoring their optoelectronic performance. The behavior of fluorophores, including TPPQ, is significantly influenced by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), fluorescence resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT) researchgate.net. Specifically, ICT processes are observed in systems where the fluorophore is simultaneously connected to both electron-donating and electron-withdrawing groups, leading to distinct dipole moments and characteristic fluorescence emissions from the ICT state researchgate.net.

Studies on TPPQ derivatives, such as 4DMAC-TPPQ and 4PXZ-TPPQ, have provided insights into their electronic structures. The singlet-triplet energy gap (ΔE_ST) for 4DMAC-TPPQ was determined to be 0.41 eV, and for 4PXZ-TPPQ, it was 0.24 eV, both measured in glassy 2-MeTHF at 77 K. The parent TPPQ exhibits a larger ΔE_ST of 0.97 eV rsc.org. The lowest unoccupied molecular orbital (LUMO) energy level for related pyrazino[2,3-g]quinoxaline (PQ)-based materials, which are electron-deficient, has been reported as 2.74 eV whiterose.ac.uk. Computational tools like Multiwfn are employed for wavefunction analysis, including detailed orbital composition analysis, which aids in elucidating these electronic characteristics researchgate.net. The concept of through-space π conjugation, where orbitals interact over a distance without direct covalent bonds, can also play a role by enhancing spin-orbit coupling and reducing the energy gap between singlet and triplet states, thereby accelerating intersystem crossing (ISC) processes researchgate.net.

Supramolecular Assembly and Intermolecular Interactions in TPPQ Solids

The solid-state properties and functionality of TPPQ are profoundly influenced by its supramolecular assembly and the intricate network of intermolecular interactions.

Crystal Structure Analysis and Dihedral Angle Characterization

In the crystal structure of TPPQ, the four phenyl rings attached to the central pyrazine (PQ) core are notably twisted rsc.org. These twists are quantified by dihedral angles between the phenyl rings and the plane of the pyrazine core. For TPPQ, these dihedral angles are reported as 34.32(14)° and 57.55(14)° rsc.org.

Derivatives of TPPQ exhibit variations in these angles. For 4DMAC-TPPQ, the dihedral angles are 34.74(16)° and 49.47(6)°, while for 4PXZ-TPPQ, they are 47.81(12)°, 47.84(12)°, 48.60(5)°, and 58.02(15)° rsc.org. Furthermore, the dihedral angles between the bridging phenylene rings and the mean plane of the central six-membered heterocycle of the donor moieties show even greater twisting: 69.95(6)° and 78.23(7)° for 4DMAC-TPPQ, and 59.27(13)°, 62.24(13)°, 68.40(6)°, and 73.17(18)° for 4PXZ-TPPQ rsc.org. These dihedral angle variations primarily signify rotational motions within the molecular structure researchgate.netbeilstein-archives.org. The specific geometry of the donor in TPPQ derivatives, whether leading to a planar or twisted conformation, dictates whether aggregation results in fluorescence quenching due to π-π interactions or aggregation-induced fluorescence enhancement through the restriction of intramolecular torsion researchgate.net.

Table 1: Dihedral Angles in TPPQ and its Derivatives

| Compound | Dihedral Angles (Phenyl Rings to Pyrazine Plane) [°] | Dihedral Angles (Bridging Phenylene to Heterocycle) [°] |

| TPPQ | 34.32(14), 57.55(14) rsc.org | N/A |

| 4DMAC-TPPQ | 34.74(16), 49.47(6) rsc.org | 69.95(6), 78.23(7) rsc.org |

| 4PXZ-TPPQ | 47.81(12), 47.84(12), 48.60(5), 58.02(15) rsc.org | 59.27(13), 62.24(13), 68.40(6), 73.17(18) rsc.org |

Formation of Two-Dimensional Sheets and Three-Dimensional Supramolecular Structures

Supramolecular assembly is a critical process by which molecules like TPPQ can organize into higher-order structures, ranging from one-dimensional (1D) rods, fibers, and ribbons to two-dimensional (2D) flakes and plates, and even complex three-dimensional (3D) networks mdpi.com. The controlled fabrication of size-controllable 2D and 3D supramolecular assemblies from small molecules through seeded self-assembly remains an active area of research rsc.org. In the context of TPPQ, its incorporation into Metal-Organic Frameworks (MOFs) can lead to the formation of non-interpenetrated 3D pillared-layered structures capes.gov.br. Furthermore, the stacking of 2D monolayer sheets can lead to the formation of stable 3D supramolecular polymer architectures usf.edu.

Role of Non-Covalent Interactions (e.g., C-H···N, C-H···O, C-H···π, π···π stacking)

Non-covalent interactions are fundamental driving forces in the formation and stabilization of supramolecular assemblies, playing a pivotal role in various chemical and biological systems wikipedia.orgresearchgate.net. In TPPQ solids, crystal structure analysis reveals interactions between the phenyl rings of neighboring molecules, forming T-shaped complexes with hydrogen to ring center distances of approximately 3 Å nih.gov.

The pyrazine and phenyl rings within TPPQ are instrumental in directing supramolecular assembly through the establishment of C-H···π and π···π interactions scielo.org.mx. Other non-classical hydrogen bonds, such as C-H···N and C-H···O, also contribute to stabilizing the packing structures scielo.org.mx. Specific interaction energies have been reported for these non-covalent forces; for instance, C-H···N interactions can be around -0.38 kJ/mol, while π···π stacking interactions are roughly -3.83 kcal/mol (approximately -16 kJ/mol) scielo.org.mx. The aggregation-induced emission (AIE) phenomenon in TPPQ is promoted when the molecular geometry restricts π-π stacking, which otherwise acts as a non-radiative relaxation pathway for excited molecules nih.gov. These non-covalent interactions, including hydrogen bonding, host-guest interactions, π-π stacking, and metal coordination, are crucial for the design of functional materials, such as white-light-emitting materials from supramolecular approaches researchgate.net.

Advanced Applications of TPPQ in Organic Optoelectronics

TPPQ and its derivatives are highly promising materials in the field of organic optoelectronics, particularly for their application in organic light-emitting diodes (OLEDs) ontosight.aiacs.orgresearchgate.net.

Engineering TPPQ for Deep-Red to Near-Infrared (NIR) Solution-Processed Organic Light-Emitting Diodes (OLEDs)

While TPPQ itself typically emits in the blue region with a photoluminescence (PL) maximum at 456 nm in toluene, its derivatives have been engineered to achieve deep-red to near-infrared (NIR) emission rsc.orgchemrxiv.org. Recent advancements have focused on donor-decorated quinoxaline-based thermally activated delayed fluorescence (TADF) aggregates, specifically 4DMAC-TPPQ and 4PXZ-TPPQ, for use in solution-processed OLEDs rsc.orgwhiterose.ac.ukchemrxiv.orgrsc.org.

These derivatives demonstrate significant red-shifts in their emission spectra. In toluene, 4DMAC-TPPQ emits at 650 nm, and 4PXZ-TPPQ emits at 762 nm rsc.orgchemrxiv.org. Both 4DMAC-TPPQ and 4PXZ-TPPQ exhibit aggregation-induced emission enhancement (AIE) in THF:H2O mixtures, which is a critical property for solid-state emissive materials rsc.orgchemrxiv.org.

Solution-processed OLEDs (SP-OLEDs) fabricated with neat films of these derivatives have shown notable electroluminescence (EL) characteristics. Neat film SP-OLEDs utilizing 4DMAC-TPPQ displayed an electroluminescence maximum (λEL) at 685 nm with a maximum external quantum efficiency (EQEmax) of 0.3% rsc.orgwhiterose.ac.ukchemrxiv.org. Devices with 4PXZ-TPPQ emitted at a λEL of 780 nm, achieving an EQEmax of 0.04% rsc.orgwhiterose.ac.ukchemrxiv.org. Notably, the OLEDs incorporating 4PXZ-TPPQ exhibited the most red-shifted emission among devices employing quinoxaline-type acceptor TADF emitters rsc.orgwhiterose.ac.ukchemrxiv.org. Furthermore, the TADF phenomenon, which was previously absent in TPPQ-containing emitters, has been successfully enabled in these new derivatives rsc.org. The development of non-doped NIR OLEDs based on fluorophores with aggregation-induced emission enhancement (AIEE) has shown EL emission spectra peaking from 706 to 864 nm, with EQE values ranging from 0.89% to 0.20%, further highlighting the potential of AIEgens in this application space acs.org.

Table 2: Optoelectronic Performance of TPPQ and its Derivatives in OLEDs

| Compound | Emission in Toluene (λPL) [nm] | Electroluminescence (λEL) [nm] (Neat Film SP-OLEDs) | EQEmax (%) (Neat Film SP-OLEDs) |

| TPPQ | 456 rsc.orgchemrxiv.org | N/A | N/A |

| 4DMAC-TPPQ | 650 rsc.orgchemrxiv.org | 685 rsc.orgwhiterose.ac.ukchemrxiv.org | 0.3 rsc.orgwhiterose.ac.ukchemrxiv.org |

| 4PXZ-TPPQ | 762 rsc.orgchemrxiv.org | 780 rsc.orgwhiterose.ac.ukchemrxiv.org | 0.04 rsc.orgwhiterose.ac.ukchemrxiv.org |

Tppa Tri 4-pyridylphenyl Amine As a Versatile Ligand for Metal-organic Frameworks

Coordination Chemistry and Metal-Organic Frameworks (MOFs) based on TPPA

Structural Diversity and Topology of TPPA-MOFs

Formation of Metal-Organic Polyrotaxane Frameworks

TPPA ligands have been instrumental in the synthesis of complex interpenetrating MOF structures, including metal-organic polyrotaxane frameworks. For instance, {[Cd(TPPA)(trans-chdc)]}n (Compound 1) stands as a notable example, representing the first 4-fold interpenetrating three-dimensional (3D) metal-organic polyrotaxane framework fishersci.at. Another instance involves the formation of polythreading framework structures where TPPA ligands penetrate the windows of neighboring layers, as observed in a Zn(II)-based coordination polymer with 1,4-benzenedicarboxylic acid (H₂BDC) fishersci.ca. The ability of TPPA to facilitate such intricate topologies underscores its significance in advanced MOF design.

Coordination Preferences with Various Metal Ions (e.g., Zn(II), Cd(II), Co(II), Ni(II))

TPPA exhibits varied coordination preferences with different metal ions, influencing the resulting MOF structures and their properties. These preferences are often dictated by the metal ion's electronic configuration, size, and the auxiliary ligands present during synthesis.

Zinc(II) (Zn(II)) : TPPA readily coordinates with Zn(II) ions to form luminescent MOFs. Examples include [Zn(tppa)(ndc)]n (Complex 1) and [Zn₂(tppa)(bpdc)₂(H₂O)]n (Complex 3), synthesized via solvothermal methods nih.govfishersci.cawikipedia.orgfishersci.com. In some Zn(II)-based MOFs, two pyridine groups of TPPA coordinate with the zinc ions, while the third remains uncoordinated, leading to a distorted square-pyramidal geometry around the Zn(II) center fishersci.ca. Another reported Zn(II) complex is [Zn(TPPA)(1,3-bdc)]n (Complex 2) ontosight.ai.

Cadmium(II) (Cd(II)) : Similar to Zn(II), Cd(II) forms luminescent MOFs with TPPA. [Cd(tppa)(oba)]n (Complex 2) is a well-characterized example nih.govfishersci.cawikipedia.orgfishersci.com. Other Cd(II)-TPPA MOFs include {[Cd(TPPA)(trans-chdc)]}n (Compound 1) and [Cd(TPPA)(fuma)]n (Compound 1) fishersci.at.

Cobalt(II) (Co(II)) : TPPA forms MOFs with Co(II) ions, such as {[Co(TPPA)₂(D-ca)₂]·(H₂O)}n (Compound 2) fishersci.at. In this specific compound, only one nitrogen atom from each TPPA ligand is involved in coordination, which is partly attributed to the weak flexibility of the TPPA ligand fishersci.at. Other Co(II)-TPPA MOFs include [Co₂(TPPA)₂(1,3-bdc)₂(H₂O)]n (Complex 1) and [Co(TPPA)(bhf)]n (Complex 3) ontosight.ai.

Nickel(II) (Ni(II)) : TPPA also coordinates with Ni(II) ions, leading to frameworks such as {[Ni(TPPA)(bdc)(H₂O)]·(H₂O)₄}n (Compound 3) and {[Ni(TPPA)(trans-chdc)(H₂O)]·(H₂O)₄}n (Compound 4) fishersci.at.

Luminescent Metal-Organic Frameworks (LMOFs) Utilizing TPPA Ligands

TPPA is an effective luminescent chromophore, making it an excellent organic linker for constructing Luminescent Metal-Organic Frameworks (LMOFs) nih.gov. These materials are particularly promising for applications requiring light-harvesting and energy transfer wikipedia.org. LMOFs based on TPPA and d¹⁰ metal ions, such as Zn(II) and Cd(II), are known to exhibit strong luminescence fishersci.co.uk.

Three notable LMOFs synthesized using TPPA and dicarboxylic acid auxiliary ligands are [Zn(tppa)(ndc)]n (Complex 1), [Cd(tppa)(oba)]n (Complex 2), and [Zn₂(tppa)(bpdc)₂]n (Complex 3) nih.govfishersci.cawikipedia.orgfishersci.com. These complexes are typically prepared via solvothermal methods nih.gov. Their photoluminescence properties have been extensively studied in the solid state fishersci.fi. Compared to the free TPPA ligand, the emissions of these complexes are often blue-shifted, a phenomenon potentially attributed to ligand-to-metal charge-transfer (LMCT) fishersci.fi.

Determination of Internal Quantum Yields (IQYs) in LMOFs

The Internal Quantum Yield (IQY) is a crucial parameter for evaluating the luminescence efficiency of LMOFs, defined as the ratio of emitted photons to absorbed photons vulcanchem.comwikipedia.orgthegoodscentscompany.com. For TPPA-based LMOFs, IQYs are typically determined using methods such as the integrating sphere or comparative methods with reference standards vulcanchem.comwikipedia.orgthegoodscentscompany.com.

The IQYs for the aforementioned TPPA-based LMOFs, measured at an excitation wavelength (λex) of 365 nm, are presented in the table below:

Table 1: Internal Quantum Yields (IQYs) of TPPA-Based LMOFs

| Complex | Composition | Internal Quantum Yield (IQY) at λex = 365 nm | Citation |

| 1 | [Zn(tppa)(ndc)]n | 32.7% | nih.govfishersci.cawikipedia.orgfishersci.com |

| 2 | [Cd(tppa)(oba)]n | 45.7% | nih.govfishersci.cawikipedia.orgfishersci.com |

| 3 | [Zn₂(tppa)(bpdc)₂]n | 24.0% | nih.govfishersci.cawikipedia.orgfishersci.com |

Sensing Applications of TPPA-Based Materials

TPPA-based MOFs are promising materials for chemical sensing due to their tunable structures and luminescent properties nih.govfishersci.fi. The perturbation of the photoemission spectrum of LMOFs upon interaction with an analyte makes them excellent candidates for developing highly sensitive and selective chemical sensors nih.govfishersci.fi.

Selective Fluorescent Sensing Mechanisms for Metal Ions (e.g., Fe³⁺, Cr³⁺)

TPPA-based LMOFs, particularly those with uncoordinated functional groups, exhibit selective fluorescent sensing capabilities for various metal ions. Complex 1 ([Zn(tppa)(ndc)]n) demonstrates high sensitivity in detecting both Fe³⁺ and Cr³⁺ ions nih.govfishersci.fi. This selectivity is attributed to the presence of uncoordinated pyridine groups within the MOF framework, which can act as potential binding sites for these metal ions nih.govfishersci.fi. Upon interaction, these metal ions induce fluorescence quenching in the MOF fishersci.fi.

The quenching coefficients (Ksv) for the detection of Fe³⁺ and Cr³⁺ by Complex 1 are significant, indicating a strong sensing response:

Table 2: Quenching Coefficients (Ksv) for Metal Ion Sensing by Complex 1

| Metal Ion | Quenching Coefficient (Ksv) | Citation |

| Fe³⁺ | 2.57 × 10⁴ M⁻¹ | nih.govfishersci.fi |

| Cr³⁺ | 2.96 × 10⁴ M⁻¹ | nih.govfishersci.fi |

This high sensitivity and the ability to regenerate and reuse the sensor by simple washing with water highlight the practical potential of such TPPA-based MOFs in environmental monitoring fishersci.fi.

Detection of Aromatic Volatile Organic Compounds (AVOCs) using TPPA-MOFs

TPPA-based MOFs have also shown promising applications in the detection of Aromatic Volatile Organic Compounds (AVOCs). Complexes 1, 2, and 3, previously discussed for their luminescent properties, exhibit distinct changes in their luminescence signals when exposed to various AVOCs nih.govfishersci.fi. This luminescence response makes them suitable for use as optical sensors for VOCs fishersci.cauni.lu. The porous structure of MOFs allows for efficient uptake of analyte molecules, which is beneficial for enhancing detection sensitivity fishersci.ca.

Tppa Thiophene-based α-cyanostyrene Derivative in Supramolecular Self-assembly and White-light Emission Systems

Synthesis and Molecular Engineering of Thiophene-based α-cyanostyrene Derivatives

The design and synthesis of thiophene-based α-cyanostyrene derivatives like TPPA are crucial for tailoring their self-assembly and optical properties. TPPA was successfully designed and synthesized as a new π-conjugated molecule frontiersin.orgnih.govnih.gov. The synthetic route for TPPA involves the reaction of TBA (a thiophene-based aldehyde) with 4-pyridylacetonitrile in ethanol, catalyzed by piperidine frontiersin.orgfrontiersin.orgresearchgate.net. The reaction mixture is typically heated to 85°C overnight under continuous stirring frontiersin.orgfrontiersin.orgresearchgate.net. The resulting orange precipitate is then purified by washing with ethanol and hexane through centrifugation, yielding an orange-colored solid with a reported yield of 48% frontiersin.orgfrontiersin.orgresearchgate.net.

The molecular engineering of such derivatives focuses on incorporating specific functional groups that enable desired intermolecular interactions, influencing self-assembly behavior and photoluminescence. For TPPA, the presence of the thiophene core and α-cyanostyrene moieties contributes to its π-conjugation, which is essential for its optical properties. The pyridine nitrogen in TPPA is particularly relevant as its protonation state can alter the molecule's polarity, thereby affecting its optical properties and assembly behavior in solution frontiersin.org.

Supramolecular Self-Assembly Processes and Morphological Control

TPPA exhibits controllable supramolecular self-assembly, a process where molecules spontaneously arrange into ordered structures driven by non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π-π stacking frontiersin.orgmdpi.comnih.govfrontiersin.org. This self-assembly allows for the formation of diverse morphologies, which can be precisely controlled by external stimuli like solvent composition and pH frontiersin.orgnih.govfrontiersin.orgacs.orgresearchgate.netnih.gov.

Formation of Nanoparticles in Organic Solvents

When TPPA is dissolved in organic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), it readily forms nanoparticles through self-assembly frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This process is accompanied by strong fluorescence emission, indicating that the aggregation-induced emission (AIE) effect plays a role in its photophysical behavior frontiersin.orgnih.govnih.govnih.gov. The fluorescence intensity of TPPA solutions is observed to increase as the solvent polarity decreases frontiersin.orgnih.gov.

Solvent-Induced Morphological Transformations (e.g., Nanoparticles to Nanofibers)

A notable feature of TPPA's self-assembly is its solvent-induced morphological transformation. In THF/H₂O or DMSO/H₂O mixtures, increasing the water content leads to a significant change in the self-assembly morphology, transitioning from nanoparticles to nanofibers frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This transformation is also accompanied by a sharp decrease in fluorescence intensity and a red shift in the emission spectrum frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This behavior highlights the sensitivity of TPPA's self-assembly to solvent polarity and water content, offering a pathway for morphological control frontiersin.orgnih.govfrontiersin.orgnih.gov.

Table 1: Solvent-Induced Morphological and Optical Changes of TPPA

| Solvent System | Morphology | Fluorescence Intensity | Emission Shift |

| Organic Solvent (THF, DMSO) | Nanoparticles | Strong | - |

| Increasing Water Ratio (in THF/H₂O or DMSO/H₂O) | Nanofibers | Decreased | Red Shift |

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

TPPA's molecular structure allows it to engage in host-guest chemistry, forming complexes with macrocyclic receptors frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnankai.edu.cnnih.govmdpi.com. This interaction is a key strategy for manipulating its optical properties and constructing novel functional materials frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net.

Interactions with Pillarrsc.orgarene (P5) and Related Hosts

Pillar[n]arenes, particularly pillar google.comarene (P5), are a class of macrocyclic hosts known for their adjustable cavity sizes and rich host-guest properties nih.govfrontiersin.orgresearchgate.netnih.govwikipedia.org. TPPA has been shown to form host-guest complexes with pillar google.comarene frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org. The interaction between TPPA and P5 is crucial for achieving specific optical outcomes, such as white-light emission frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org. These interactions are often driven by non-covalent forces, including hydrophobic effects and π-π stacking, which allow for reversible and dynamic complexation frontiersin.orgresearchgate.netfrontiersin.orgrsc.orgnih.gov.

Strategies for Constructing White-Light Emission Systems through Host-Guest Interactions

The complexation of TPPA with macrocyclic hosts like pillar google.comarene provides a powerful strategy for constructing white-light emission systems frontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netrsc.org. White-light emission typically requires a balanced combination of red, green, and blue emissions or at least two complementary colors across the visible spectrum researchgate.net.

A significant research finding demonstrates that white-light emission can be successfully constructed when pillar google.comarene (P5) is added to form a host-guest complex with TPPA in a THF/H₂O mixture frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net. Specifically, white light emission was achieved when the ratio of TPPA to P5 was 1:20 and the THF to water ratio was 19:1 frontiersin.orgnih.govnih.govresearchgate.net. This highlights how supramolecular self-assembly and host-guest interactions can be precisely controlled to tune the photophysical properties of TPPA, enabling the development of advanced luminescent materials for applications such as biological imaging and sensing frontiersin.orgnih.govfrontiersin.org.

Table 2: Conditions for White-Light Emission from TPPA-P5 Host-Guest Complex

| Component Ratio (TPPA:P5) | Solvent Ratio (THF:Water) | Emission Result |

| 1:20 | 19:1 | White Light Emission |

Photophysical Properties of TPPA Self-Assemblies

TPPA, a thiophene-based α-cyanostyrene derivative, demonstrates distinct photophysical properties when undergoing self-assembly in various organic solvents and solvent mixtures researchgate.netresearchgate.netnih.gov. In organic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), TPPA has been observed to form nanoparticles, which are accompanied by strong fluorescence emission researchgate.netresearchgate.netnih.govdntb.gov.ua. This robust emission is a key characteristic, highlighting the potential of TPPA in luminescent applications.

However, the self-assembly morphology and fluorescence characteristics of TPPA are highly sensitive to the solvent environment, particularly the water content in binary mixtures researchgate.netnih.gov. As the proportion of water in THF/water or DMSO/water mixtures increases, a notable change in the self-assembly morphology occurs, transitioning from nanoparticles to nanofibers researchgate.netnih.gov. This morphological transformation is concurrently associated with significant alterations in the fluorescence emission researchgate.netnih.gov.

Fluorescence Emission Characteristics and Solvent Dependence

The fluorescence emission of TPPA exhibits a strong dependence on solvent polarity and the ratio of good solvent (e.g., THF or DMSO) to poor solvent (water) researchgate.netnih.gov. When dissolved in various organic solvents, TPPA displays bright fluorescence, with the intensity generally increasing as the solvent polarity decreases nih.gov. For instance, the fluorescence intensity is considerably lower in highly polar solvents like acetonitrile (CH₃CN) compared to less polar solvents such as toluene nih.gov.

Upon increasing the water content in THF/water or DMSO/water binary mixtures, a sharp decrease in fluorescence intensity is observed researchgate.netnih.gov. This quenching effect is accompanied by a red shift in the emission spectrum, indicating changes in the electronic environment and aggregation state of TPPA researchgate.netnih.gov. The characteristic emission band of TPPA is typically observed around 530 nm nih.gov. The absorption spectra of TPPA solutions, however, show a characteristic band at approximately 420 nm with similar intensity across varying water fractions, suggesting that the changes in fluorescence are primarily due to aggregation-induced effects rather than changes in ground-state absorption researchgate.netnih.gov.

The following table summarizes the general trends observed in TPPA's fluorescence emission characteristics based on solvent conditions:

| Solvent Condition | Self-Assembly Morphology | Fluorescence Intensity | Emission Peak Shift |

| Organic Solvent (e.g., THF, DMSO) | Nanoparticles | Strong | - |

| Increasing Water Ratio | Nanoparticles to Fibers | Decreased (Quenching) | Red Shift |

| Lower Solvent Polarity | - | Increased | - |

Understanding Aggregation-Induced Emission (AIE) in Self-Assembled Structures

The phenomenon of Aggregation-Induced Emission (AIE) is crucial for understanding the photophysical behavior of TPPA. Unlike conventional luminophores that often suffer from aggregation-caused quenching (ACQ) where luminescence is suppressed in aggregated states, AIE-active molecules (AIEgens) exhibit enhanced emission upon aggregation nih.goveuropean-mrs.comoup.com. This unique characteristic makes AIEgens highly valuable for applications requiring strong luminescence in solid or aggregated forms european-mrs.com.

In the case of TPPA, its strong fluorescence emission in organic solvents and the subsequent decrease with increasing water content, coupled with morphological changes, are indicative of AIE characteristics researchgate.netnih.gov. While the search results describe a decrease in fluorescence intensity with increasing water ratio for TPPA, the broader context of AIE suggests that the initial strong emission in organic solvents (where some level of self-assembly into nanoparticles occurs) and the subsequent changes are part of its aggregation-dependent behavior researchgate.netnih.gov. The restriction of intramolecular motion (RIM) is a widely accepted mechanism for AIE, where the aggregation of molecules restricts the non-radiative pathways (e.g., intramolecular rotations and vibrations) that typically dissipate excitation energy in solution, thereby promoting radiative decay and enhancing fluorescence european-mrs.comoup.com.

A particularly interesting application of TPPA's self-assembly and emission properties is its ability to contribute to white-light emission systems researchgate.netnih.gov. When TPPA is combined with pillar mdpi.comarene (P5) to form a host-guest complex, white light emission can be successfully constructed under specific conditions, such as a TPPA to P5 ratio of 1:20 and a THF to water ratio of 19:1 researchgate.netnih.gov. This demonstrates the precise control over emission color that can be achieved through supramolecular self-assembly strategies involving TPPA.

Theoretical Studies and Advanced Characterization Techniques for "tppq"-type Compounds

Computational Methodologies for Predicting Electronic and Structural Properties

Computational methodologies, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial for gaining insights into the electronic and structural properties of "Tppq"-type compounds. These methods allow researchers to predict geometries and energies of both ground and excited states. epa.gov For instance, ground-state geometries of TPPQ, 4DMAC-TPPQ, and 4PXZ-TPPQ have been optimized using the PBE0/6-31G(d,p) level of theory in the gas phase, often starting from geometries obtained from single crystal structures. epa.gov TD-DFT calculations, sometimes within the Tamm–Dancoff approximation (TDA-DFT), are employed to understand the excited states. epa.gov

These calculations can reveal important aspects such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding electronic transitions and charge transfer characteristics. researchgate.netwhiterose.ac.uk The energy splitting between the lowest singlet state (S₁) and the lowest triplet state (T₁) is also a key parameter calculated using these methods, particularly for compounds exhibiting thermally activated delayed fluorescence (TADF). whiterose.ac.uksioc-journal.cn For TPPQ, the calculated singlet-triplet energy gap (ΔEST) was found to be significantly larger compared to its derivatives like 4DMAC-TPPQ and 4PXZ-TPPQ. whiterose.ac.uk

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems at the atomic level, including self-assembly processes. researchgate.netresearchgate.net While specific MD simulations for the self-assembly of "Tppq"-type compounds like TPPQ, 4DMAC-TPPQ, or 4PXZ-TPPQ were not detailed in the provided search results, MD simulations in general can provide insights into how molecules interact and aggregate in different environments, such as solution or solid state. researchgate.netrsc.org

MD simulations involve defining interaction potentials between particles, often using empirical force fields, and then integrating Newton's equations of motion to predict particle movement over time. researchgate.netrsc.orgrsc.org This can help understand phenomena like aggregation-induced emission (AIE), which has been observed in TPPQ and its derivatives in THF/water mixtures. epa.govresearchgate.net The simulations could potentially model the formation of aggregates and how molecular arrangement influences photophysical properties.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including DFT and TD-DFT, are fundamental for gaining mechanistic insights into the behavior of "Tppq"-type compounds. epa.govresearchgate.netnih.govnih.govnih.gov These calculations can help elucidate reaction pathways, understand the nature of electronic transitions, and predict the impact of structural modifications on properties. nih.gov

For example, TD-DFT calculations have been used to analyze the character of electronic transitions in TPPQ and its derivatives. whiterose.ac.uk These studies can determine whether transitions are primarily locally excited (LE) or have charge transfer (CT) character, which is crucial for understanding fluorescence and TADF mechanisms. whiterose.ac.uk The calculations can also help explain the observed shifts in emission wavelengths upon substitution with different donor groups, as seen in the red-shifted emission of 4DMAC-TPPQ and 4PXZ-TPPQ compared to TPPQ. epa.gov

Advanced Spectroscopic Analysis Techniques in Research

Advanced spectroscopic techniques are essential for experimentally characterizing the properties of "Tppq"-type compounds and validating theoretical predictions.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques are used to probe the dynamics of excited states, providing information on processes such as fluorescence, phosphorescence, and delayed fluorescence. While specific time-resolved spectroscopy data for "Tppq"-type compounds was not explicitly detailed in the snippets, the discussion of TADF behavior in 4DMAC-TPPQ and 4PXZ-TPPQ implies the use of techniques that can measure excited-state lifetimes and intersystem crossing rates. epa.govwhiterose.ac.uk

TADF involves efficient reverse intersystem crossing from the triplet state to the singlet state, leading to delayed fluorescence. whiterose.ac.uk Time-resolved photoluminescence measurements are typically used to study the decay kinetics of excited states and determine the contributions of prompt and delayed fluorescence, thereby confirming TADF activity.

Solid-State Spectroscopy for Aggregate and MOF Characterization

Solid-state spectroscopy techniques are vital for characterizing the optical properties of "Tppq"-type compounds in aggregated states or when incorporated into solid matrices like MOFs (Metal-Organic Frameworks), although MOFs were not specifically mentioned in relation to TPPQ in the provided results. Techniques like UV-Vis absorption and fluorescence emission spectroscopy can be applied to solid samples (e.g., powders or films).

Solid-state photoluminescence spectra of TPPQ, 4DMAC-TPPQ, and 4PXZ-TPPQ have been studied, revealing emission characteristics in the aggregated state. epa.govresearchgate.netwhiterose.ac.ukrsc.org For compounds exhibiting AIE, solid-state emission is significantly enhanced compared to dilute solutions. epa.govresearchgate.net Differences in solid-state emission peaks compared to solution can be attributed to changes in molecular arrangement and intermolecular interactions, such as π-π stacking. Diffuse reflectance spectroscopy is a technique used for UV-Vis measurements of solid samples.

Other solid-state spectroscopic techniques like solid-state NMR, FTIR, and Raman spectroscopy can provide information about the molecular structure, functional groups, and crystal lattice vibrations in the solid state. whiterose.ac.uk These techniques are complementary to crystallographic methods for structural characterization in the solid phase.

Data Table: Solid-State Photoluminescence Emission Maxima

| Compound | Solid-State Emission Maxima (λPL) | Reference |

| 4DMAC-TPPQ | 654 nm (neat film) | |

| 4PXZ-TPPQ | 770 nm (neat film) |

Note: Solid-state emission data for TPPQ was not explicitly provided in the snippets in the same format as its derivatives.

Crystallographic Techniques for Structural Elucidation

Crystallographic techniques, particularly single crystal X-ray diffraction (SCXRD), are indispensable for determining the precise three-dimensional structure of "Tppq"-type compounds at the atomic level. researchgate.netwhiterose.ac.uk Growing single crystals of sufficient quality is a crucial step for SCXRD analysis.

SCXRD provides detailed information about bond lengths, bond angles, and dihedral angles, as well as the packing arrangement of molecules in the crystal lattice. researchgate.net This structural information is essential for understanding the relationship between molecular structure and properties, and for validating the geometries predicted by computational methods. epa.gov

For TPPQ, 4DMAC-TPPQ, and 4PXZ-TPPQ, SCXRD has been successfully used to determine their crystal structures. researchgate.netwhiterose.ac.uk These studies revealed details about the planarity of the central pyrazinyl[2,3-g]quinoxaline (PQ) moiety and the twist angles of the attached phenyl and phenylene rings. Intermolecular interactions, such as CH⋯π and π⋯π interactions, which influence the solid-state packing and potentially the aggregated-state properties like AIE, can also be identified through crystallographic analysis. researchgate.net The crystal structures can also serve as starting points for theoretical calculations. epa.gov

Data Table: Crystallographic Data Highlights

| Compound | Space Group | Asymmetric Unit Content | Relevant Dihedral Angles (Phenyl/Phenylene to PQ core) | Reference |

| TPPQ | P2₁/c | One half of an emitter molecule + solvent (dichloromethane) | 34.32(14)°, 57.55(14)° (Phenyl to PQ) | researchgate.net |

| 4DMAC-TPPQ | P2₁/n | One half of an emitter molecule + solvent (dichloromethane) | 34.74(16)°, 49.47(6)° (Phenylene to PQ) | researchgate.net |

| 4PXZ-TPPQ | P2₁/n | A complete emitter molecule | 47.81(12)°, 47.84(12)°, 48.60(5)°, 58.02(15)° (Phenylene to PQ) | researchgate.net |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways and Derivatization Strategies

While established methods like the Kröhnke method are commonly used for synthesizing substituted terpyridines, including those with aryl substituents at the 4'-position, the exploration of novel and more efficient synthetic pathways for 5-Tppq and its derivatives remains an active area of research. royalsocietypublishing.orgresearchgate.netmdpi.com Developing greener and more sustainable synthetic routes is a key challenge. researchgate.net This could involve exploring alternative catalysts, reaction conditions, and starting materials. mdpi.comresearchgate.net

Furthermore, derivatization strategies beyond the p-tolyl substituent are crucial for fine-tuning the properties of this compound-based materials. Introducing different functional groups at various positions of the terpyridine scaffold or the p-tolyl ring can significantly impact the electronic, photophysical, and coordination behavior of the ligand and its resulting metal complexes. royalsocietypublishing.orge-bookshelf.de Research in this area could focus on:

Peripheral Functionalization: Adding electron-donating or withdrawing groups, solubilizing moieties, or reactive handles to the p-tolyl group or the outer pyridine rings. royalsocietypublishing.org

Core Modification: Investigating subtle modifications to the terpyridine core while retaining the tridentate coordination motif.

Polymerization and Self-Assembly: Developing strategies to incorporate this compound or its metal complexes into polymeric structures or supramolecular assemblies for enhanced functionality and processability. nottingham.ac.ukresearchgate.netresearchgate.netfrontiersin.org

Novel synthetic methodologies, such as oxidative coupling or approaches utilizing biomass-derived precursors, are being explored for terpyridine synthesis and could be adapted for this compound, offering potential advantages in terms of yield, atom economy, and environmental impact. mdpi.comresearchgate.net

Development of Multi-Functional Materials with Tunable Properties

The ability of this compound to form stable complexes with a wide range of transition metal ions makes it a valuable building block for constructing multi-functional materials. royalsocietypublishing.orgresearchgate.netresearchgate.net The properties of these metal complexes can be tuned by judicious selection of the metal ion and control over the coordination environment. royalsocietypublishing.orgrsc.org Future research will likely focus on:

Designing Complexes with Tailored Electronic and Photophysical Properties: Exploring different metal ions (e.g., Fe, Ru, Zn, Ir, Pt) to achieve desired absorption and emission characteristics, redox behavior, and excited-state lifetimes for applications in areas like lighting, displays, and photocatalysis. royalsocietypublishing.orgrsc.orgresearchgate.netfrontiersin.orgisca.mersc.orgnih.gov

Creating Spin-Crossover Materials: Investigating the potential of this compound metal complexes to exhibit spin-crossover phenomena, which could lead to the development of materials for data storage and sensing. mdpi.com

Developing Mechanically Responsive Materials: Incorporating this compound metal complexes into polymeric matrices to create materials that respond to mechanical stimuli, potentially leading to self-healing polymers or stress sensors. researchgate.netuliege.be Computational studies can play a crucial role in understanding the mechanical activation of these complexes within polymers. uliege.be

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing this compound as a ligand to construct porous MOFs or extended coordination polymers with potential applications in gas storage, separation, and catalysis. royalsocietypublishing.orgresearchgate.netmdpi.comrsc.org

The rational design of these materials will involve understanding the structure-property relationships, often aided by computational studies. royalsocietypublishing.orgrsc.orgnih.govacs.org

Integration into Advanced Sensing Platforms and Optoelectronic Devices

Terpyridine-based compounds, including substituted derivatives like this compound, are promising candidates for integration into advanced sensing platforms and optoelectronic devices. nottingham.ac.ukresearchgate.netrsc.orgresearchgate.netfrontiersin.orgisca.meabebooks.co.uk Future research will aim to harness their unique properties for improved performance and novel functionalities:

Chemical and Biological Sensing: Developing sensors that utilize the changes in photophysical or electrochemical properties of this compound metal complexes upon binding to specific analytes, such as metal ions, small molecules, or biological species. researchgate.netrsc.orgresearchgate.netisca.memdpi.com Machine learning and AI techniques could be integrated to enhance ion sensing capabilities. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Solar Cells: Incorporating this compound metal complexes into the active layers of OLEDs and solar cells to improve efficiency, color purity, and stability. nottingham.ac.ukresearchgate.netrsc.orgfrontiersin.orgabebooks.co.uk Ruthenium and iridium terpyridine complexes, for instance, have shown promise as photosensitizers and emitters. rsc.orgrsc.orgnih.govacs.org

Photocatalysis: Utilizing this compound metal complexes as photocatalysts for various chemical transformations, including pollutant degradation and water splitting. rsc.orgresearchgate.netrsc.orgmdpi.com Manganese and iron terpyridine complexes have demonstrated high efficiency in photocatalytic processes. rsc.org

Photochemical Molecular Devices: Constructing complex molecular architectures incorporating this compound for applications in areas like logical operations and data processing at the molecular level. isca.me

The integration of this compound into these devices often involves careful material processing and interface engineering to optimize performance.

Synergistic Approaches Combining Computational and Experimental Research

The complexity of terpyridine chemistry and the vast possibilities for derivatization and metal complex formation necessitate a synergistic approach combining computational and experimental research. royalsocietypublishing.orgrsc.orgnih.govuliege.beacs.org

Computational Design and Prediction: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, photophysical properties, and reactivity of this compound and its complexes, guiding the rational design of new ligands and materials with desired properties. royalsocietypublishing.orgrsc.orgnih.govuliege.beacs.orgrsc.org These methods can provide insights into charge transfer processes, excited states, and intermolecular interactions. nih.govacs.org

Mechanism Elucidation: Computational studies can help to understand the mechanisms of synthesis, metal coordination, and the function of this compound-based materials in various applications, such as catalysis and sensing. uliege.bersc.org

High-Throughput Screening and Virtual Libraries: Computational methods can facilitate the high-throughput screening of potential this compound derivatives and metal combinations, accelerating the discovery of promising candidates for specific applications.

Simulating Material Behavior: Computational modeling can be used to simulate the behavior of this compound-based materials in devices or under specific conditions, providing valuable insights for optimization. uliege.be

Experimental research provides essential data for validating computational models and exploring phenomena that are difficult to simulate accurately. The iterative interplay between computational predictions and experimental validation is crucial for efficient progress in this field.

Challenges and Opportunities in the Field of Pyrazine and Pyridine-Based π-Conjugated Systems

This compound belongs to the broader class of pyridine-based π-conjugated systems. Research in this field faces several challenges and presents numerous opportunities.

Challenges:

Synthetic Complexity: Synthesizing highly functionalized or extended π-conjugated systems based on pyridine and pyrazine can be challenging, often requiring multi-step procedures and specific reaction conditions. mdpi.comrsc.orgrsc.org

Property Tuning: Precisely controlling and tuning the electronic and photophysical properties of these systems through structural modifications can be complex due to the intricate interplay of substituents and π-conjugation. royalsocietypublishing.orge-bookshelf.de

Stability and Longevity: The long-term stability of some pyridine and pyrazine-based materials, particularly in device applications, can be a concern, requiring strategies to enhance their robustness. researchgate.net

Processing and Fabrication: Incorporating these organic molecules and their metal complexes into functional devices can present processing and fabrication challenges. rsc.org

Opportunities:

Design of Novel Architectures: The modular nature of pyridine and pyrazine building blocks allows for the design of novel π-conjugated architectures with unique electronic and structural properties, including star-shaped systems and extended polymers. frontiersin.orgrsc.orgmdpi.com

Exploration of Redox Activity: Pyrazine rings, in particular, can introduce redox-active sites into conjugated systems, which is valuable for applications in batteries and electrocatalysis. rsc.orgresearchgate.net

Fine-Tuning of Optoelectronic Properties: The presence of nitrogen atoms in the pyridine and pyrazine rings provides opportunities to tune the electronic properties and thus the optoelectronic behavior through judicious substitution and coordination. royalsocietypublishing.orge-bookshelf.dersc.org

Development of Responsive Materials: Integrating pyridine and pyrazine units into materials can lead to the development of stimuli-responsive systems that change their properties in response to external cues. researchgate.netuliege.be

Synergy with Metal Ions: The strong coordination ability of pyridine and pyrazine ligands with metal ions offers a powerful tool for creating metallo-supramolecular assemblies and metal-organic frameworks with enhanced or emergent properties. royalsocietypublishing.orgresearchgate.netresearchgate.net

Q & A

Q. What ethical guidelines govern this compound research involving animal or human models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。